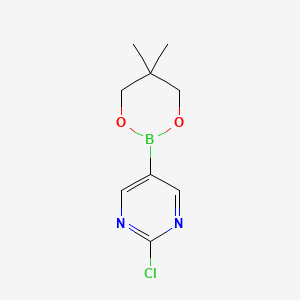
2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyrimidine is an organoboron compound that features a pyrimidine ring substituted with a chloro group and a boronate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyrimidine typically involves the reaction of 2-chloro-5-bromopyrimidine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures to facilitate the formation of the boronate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Cross-Coupling Reactions: The boronate ester moiety can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often used to deprotonate the nucleophile.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are frequently used solvents.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling reactions.
Substituted Pyrimidines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyrimidine has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Materials Science: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyrimidine involves its ability to undergo various chemical transformations. The boronate ester moiety can form stable complexes with diols and other Lewis bases, while the chloro group can be readily substituted by nucleophiles. These properties make it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: Another organophosphorus compound with similar reactivity.
5,5-Dimethyl-1,3,2-dioxaborinan-2-one: A related boronate ester with different substituents.
Uniqueness
2-Chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyrimidine is unique due to the combination of a pyrimidine ring with both a chloro group and a boronate ester. This dual functionality allows for a wide range of chemical transformations and applications in various fields.
Properties
Molecular Formula |
C9H12BClN2O2 |
|---|---|
Molecular Weight |
226.47 g/mol |
IUPAC Name |
2-chloro-5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyrimidine |
InChI |
InChI=1S/C9H12BClN2O2/c1-9(2)5-14-10(15-6-9)7-3-12-8(11)13-4-7/h3-4H,5-6H2,1-2H3 |
InChI Key |
LRKRITAZCNUYME-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CN=C(N=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















